![molecular formula C15H13N3O3S B2975674 N-(3-甲氧基苯基)-3-甲基-5-氧代-5H-噻唑并[3,2-a]嘧啶-6-甲酰胺 CAS No. 851945-17-0](/img/structure/B2975674.png)

N-(3-甲氧基苯基)-3-甲基-5-氧代-5H-噻唑并[3,2-a]嘧啶-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

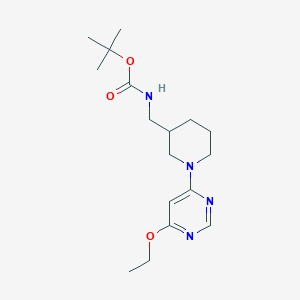

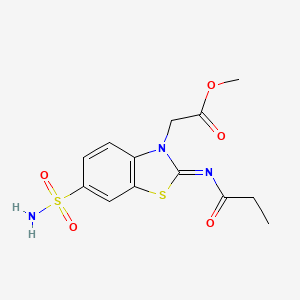

This compound belongs to the class of organic compounds known as thiazolopyrimidines. These are aromatic heterocyclic compounds containing a thiazole ring fused to a pyrimidine ring. Thiazolopyrimidines have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring fused to a pyrimidine ring, with a methoxyphenyl group and a carboxamide group attached. The exact structure would need to be confirmed with techniques such as mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis .科学研究应用

合成和化学性质

新型杂环化合物合成:Abu-Hashem 等人(2020 年)的一项研究重点关注源自维斯纳金酮和凯林酮的新型杂环化合物的合成,从而产生了 N-(噻唑并[3,2-a]嘧啶)-3-甲基苯并二呋喃-2-甲酰胺衍生物。这些化合物被评估其镇痛和抗炎活性,突出了噻唑并嘧啶衍生物在药物化学中的多功能性 (Abu‐Hashem, Al-Hussain, & Zaki, 2020)。

细胞毒性评估:Hassan、Hafez 和 Osman(2014 年)合成了吡唑并[1,5-a]嘧啶衍生物,探索了它们对艾利希腹水癌 (EAC) 细胞的细胞毒性活性。这项研究说明了修饰噻唑并嘧啶结构以靶向特定生物活性的潜力 (Hassan, Hafez, & Osman, 2014)。

生物学应用

抗炎活性:Tozkoparan 等人(1998 年)合成了并表征了 2-亚苄基-7-甲基-3-氧代-5-苯基-2,3-二氢-5H-噻唑并[3,2-a]嘧啶-6-羧酸甲酯,并通过角叉菜胶后足水肿试验评估了它们的抗炎活性。该研究确定了具有显着抗炎潜力的化合物,展示了噻唑并嘧啶衍生物的治疗应用 (Tozkoparan, Ertan, Krebs, Läge, Kelicen, & Demirdamar, 1998)。

抗糖尿病筛选:Lalpara 等人(2021 年)着手合成并体外抗糖尿病筛选新型二氢嘧啶衍生物,突出了噻唑并嘧啶结构在开发抗糖尿病药物中的潜在用途。该研究提供了对这些化合物在解决不同健康状况方面的多功能性的见解 (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021)。

作用机制

Target of Action

The compound N-(3-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a pyrimidine derivative . Pyrimidines are known to display a range of pharmacological effects including anti-inflammatory . They are known to inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

Based on the known actions of pyrimidine derivatives, it can be inferred that this compound may interact with its targets (inflammatory mediators) and inhibit their expression and activities .

Biochemical Pathways

The biochemical pathways affected by N-(3-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide are likely related to inflammation. The compound may inhibit the expression and activities of certain vital inflammatory mediators, thereby affecting the biochemical pathways associated with inflammation .

Pharmacokinetics

It is known that the degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could potentially impact the absorption, distribution, metabolism, and excretion (ADME) of the compound, and thus its bioavailability.

Result of Action

The result of the action of N-(3-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is likely the inhibition of inflammation. By inhibiting the expression and activities of certain vital inflammatory mediators, the compound may reduce inflammation .

未来方向

属性

IUPAC Name |

N-(3-methoxyphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c1-9-8-22-15-16-7-12(14(20)18(9)15)13(19)17-10-4-3-5-11(6-10)21-2/h3-8H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPXACSFCQFTOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2975592.png)

![Ethyl 4-[[(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2975594.png)

![1-[(2-fluorophenyl)methoxy]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2975598.png)

![5-cyclopropyl-2-(4-(3-(3-methoxyphenyl)propanoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2975600.png)

![N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]naphthalene-2-sulfonamide](/img/structure/B2975603.png)

![4-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2975614.png)